molecular formula C9H12F2Si B13699765 (2,5-Difluorophenyl)trimethylsilane

(2,5-Difluorophenyl)trimethylsilane

Cat. No.: B13699765
M. Wt: 186.27 g/mol
InChI Key: AANCJRNIAKCYEL-UHFFFAOYSA-N
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Description

(2,5-Difluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H12F2Si. It is a derivative of phenyltrimethylsilane, where two hydrogen atoms on the phenyl ring are replaced by fluorine atoms at the 2 and 5 positions. This compound is of interest in various fields of chemistry due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Difluorophenyl)trimethylsilane typically involves the reaction of 2,5-difluorophenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluorophenyl)trimethylsilane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyltrimethylsilanes, while metalation followed by electrophilic quenching can produce functionalized derivatives .

Scientific Research Applications

(2,5-Difluorophenyl)trimethylsilane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.

    Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.

    Medicine: While not directly used as a drug, this compound can be a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Difluorophenyl)trimethylsilane in chemical reactions involves the activation of the phenyl ring through the electron-withdrawing effects of the fluorine atoms. This activation makes the ring more susceptible to nucleophilic attack and metalation. The trimethylsilyl group can also stabilize reactive intermediates, facilitating various transformations .

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Difluorophenyl)trimethylsilane
  • (2,4-Dichlorophenyl)trimethylsilane
  • (2,5-Dichlorophenyl)trimethylsilane
  • (3,4-Difluorophenyl)trimethylsilane

Uniqueness

(2,5-Difluorophenyl)trimethylsilane is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs with different halogen substitutions or different positions of the fluorine atoms, this compound exhibits distinct reactivity patterns and can be used to achieve specific synthetic goals .

Properties

Molecular Formula

C9H12F2Si

Molecular Weight

186.27 g/mol

IUPAC Name

(2,5-difluorophenyl)-trimethylsilane

InChI

InChI=1S/C9H12F2Si/c1-12(2,3)9-6-7(10)4-5-8(9)11/h4-6H,1-3H3

InChI Key

AANCJRNIAKCYEL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=CC(=C1)F)F

Origin of Product

United States

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